2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide
Description
2-Chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-position and an ethyl group bearing an isopropylamino moiety and a ketone group.
For example, describes the reaction of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide to form thioacetamide derivatives. Similarly, highlights acetylation and alkylation steps for morpholinone-based acetamides. The target compound likely follows similar synthetic pathways, leveraging the reactivity of the chloroacetamide group .
Applications: Chloroacetamides are pivotal in pesticide development (e.g., alachlor, pretilachlor) and serve as precursors for heterocycles like aziridines and lactams . The isopropylamino group in this compound may enhance solubility or target specificity in biological systems.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(2)10-7(12)4-9-6(11)3-8/h5H,3-4H2,1-2H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJRIIJJIDUSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide typically involves the reaction of chloroacetyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2COCl+(CH3
Biological Activity
2-Chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and cell proliferation.
- Receptor Modulation : It can interact with cell surface receptors, altering their activity and influencing signal transduction pathways.
- Antimicrobial Action : The chloro group in the compound enhances its binding to bacterial enzymes, such as penicillin-binding proteins (PBPs), leading to bacterial cell lysis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study focusing on its effect against Klebsiella pneumoniae revealed moderate antibacterial properties, with the chloro atom enhancing the compound's stability and efficacy at the target enzyme site .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms remain under investigation but are thought to involve the inhibition of growth factor signaling and apoptosis regulation.
Research Findings
Case Study 1: Antimicrobial Activity
In a study assessing the antibacterial efficacy of this compound against Klebsiella pneumoniae, researchers determined minimum inhibitory concentrations (MICs) and conducted molecular docking analyses. The results indicated that the presence of the chloro atom significantly improved binding affinity to PBPs, confirming its role in enhancing antibacterial activity .
Case Study 2: Analgesic Potential
Another study focused on synthesizing derivatives of acetamides, including this compound. The derivatives underwent docking studies with cyclooxygenase (COX) enzymes, revealing promising analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests potential therapeutic applications in pain management.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Differences
- Aliphatic vs. Aromatic Substituents: The target compound features an aliphatic isopropylamino group, enhancing nucleophilicity at the nitrogen center. In contrast, alachlor and pretilachlor contain bulky aromatic substituents (2,6-diethylphenyl), which improve lipid solubility and herbicidal activity .
Heterocyclic Modifications :
- Ketone vs. Methoxy or propoxy groups in alachlor and pretilachlor contribute to herbicidal persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
